(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine
Description
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-phenylmethoxy-1-pyridin-2-ylethanimine |
InChI |
InChI=1S/C14H14N2O/c1-12(14-9-5-6-10-15-14)16-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
NUZFFMRKRXHMBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Oximation of Pyridin-2-yl Ketones
This method involves condensing pyridin-2-yl ketones with hydroxylamine derivatives under acidic or basic conditions.
Mechanism :
- Protonation of Hydroxylamine : Acidic conditions activate the nucleophilic hydroxylamine.
- Nucleophilic Attack : The hydroxylamine attacks the carbonyl carbon of the pyridin-2-yl ketone.
- Dehydration : Water elimination forms the oxime bond.
- Benzyloxy Protection : O-Benzylhydroxylamine introduces the benzyloxy group via nucleophilic substitution.
Advantages :
- Direct access to the E-configuration due to steric control.
- Scalable for industrial applications.
Limitations :
- Requires precise temperature control to avoid Z-isomer formation.
Catalytic Asymmetric Reduction of Benzyl Oximes
This method leverages transition-metal catalysts to achieve enantioselective synthesis.
Mechanism :
- Oxime Formation : (E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime is synthesized via oximation.
- Borane Reduction : BH₃·THF selectively reduces the C=N bond to form the ethylideneamine.
- Chiral Induction : Pd catalysts (e.g., Xantphos) or chiral boranes control stereochemistry.
Advantages :
- High enantiomeric excess (ee) for chiral derivatives.
- Compatible with subsequent functionalization.
Limitations :
- Requires expensive catalysts or ligands.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
| Reagents/Conditions | Key Steps | Yield/Purity | Source |
|---|---|---|---|
| Pyridin-2-yl bromide + O-benzylhydroxylamine + Pd₂(dba)₃ + Xantphos | Cross-coupling in toluene at 110°C under N₂ | Moderate yields |
Mechanism :
- Oxidative Addition : Pd(0) inserts into the C-Br bond.
- Ammonia Transmetallation : O-Benzylhydroxylamine displaces the halide.
- Reductive Elimination : Forms the C-N bond.
Advantages :
- Versatile for diverse pyridinyl substrates.
Limitations :
- Lower yields compared to oximation.
Critical Analysis of Methods
Yield and Purity
| Method | Yield | Purity | Enantiomeric Excess |
|---|---|---|---|
| Oximation (HCl/DMF) | 85–97% | >97% | Not applicable |
| Catalytic Asymmetric | 83–91% | 98% | 98% ee |
| Palladium Coupling | 27–82% | 90–95% | Not reported |
Key Observations :
- Oximation dominates due to high scalability and purity.
- Asymmetric Reduction is preferred for chiral applications.
Reaction Conditions
| Parameter | Oximation | Asymmetric Reduction | Palladium Coupling |
|---|---|---|---|
| Temperature | −10°C to 70°C | 0–5°C to reflux | 110°C |
| Solvent | DMF, MeOH | Dioxane, THF | Toluene |
| Catalyst | TosOH, HCl | Pd/Xantphos, BH₃·THF | Pd₂(dba)₃, Xantphos |
Optimized Protocol for this compound
Reagents :
- (E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime (13.54 g, 60 mmol)
- Borane-tetrahydrofuran complex (1.0 M, 235 mL)
- Dioxane (230 mL)
Procedure :
- Reduction : Stir the oxime in dioxane at 0–5°C. Add BH₃·THF over 1 hour.
- Work-Up : Quench with methanol, reflux for 15 hours, and concentrate.
- Purification : Chromatography on SiO₂ yields the product (8.03 g, 91% yield, 98% ee).
Notes :
- Stereocontrol : E-configuration is retained due to steric hindrance during reduction.
- Safety : Handle borane complexes under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and pyridin-2-yl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and bromine (Br₂) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-pyridine oxides, while reduction can produce benzyloxy-pyridine amines.
Scientific Research Applications
(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Crystallographic Data for Selected Imines
| Compound Name | C=N Bond Length (Å) | Substituents | Key Structural Features | Reference |
|---|---|---|---|---|
| (E)-(Benzyloxy)[1-(pyridin-2-yl)ethylidene]amine | 1.292 | Benzyloxy, Pyridin-2-yl | Planar C=N; trans configuration | |
| (E)-1-(Naphthalen-2-yl)ethylideneamine | 1.265 | Naphthalenyl groups | Planar naphthyl units; C–H···π interactions | |
| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 | Benzyl, phenolic –OH | Intramolecular H-bonding; distorted geometry | |
| (S)-(+)-N-(1-Phenylethyl)salicylideneamine | 1.264 | Phenylethyl, salicylaldehyde | Chiral center; π-stacking in crystals |
Key Observations :
- The C=N bond length in the title compound (1.292 Å) is slightly longer than in naphthyl- or salicylaldehyde-derived imines (1.265–1.286 Å). This elongation may arise from reduced conjugation due to steric hindrance from the benzyloxy group .
- Planarity of the C=N–CH₂ unit is maintained in all compounds, but substituents influence crystal packing. For example, naphthyl-containing imines form supramolecular layers via C–H···π interactions , while the title compound’s pyridinyl group may favor metal coordination over π-stacking.
Reactivity :
- Hydrolytic Stability : Electron-donating groups (e.g., benzyloxy) enhance stability compared to electron-withdrawing substituents (e.g., nitro groups in (E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine) .
- Metal Coordination: Pyridinyl-containing imines (e.g., the title compound) show stronger affinity for transition metals than purely aliphatic or phenolic imines, as seen in analogous Schiff base metal complexes .
Electronic and Functional Comparisons
Key Insights :
- Fluorinated imines (e.g., ) exhibit enhanced electrophilicity at the C=N bond, making them reactive toward nucleophiles, whereas the title compound’s benzyloxy group stabilizes the imine via resonance .
- Thiazolyl-containing imines () demonstrate superior chelation capabilities compared to the title compound, owing to additional sulfur-based coordination sites.
Biological Activity
(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
Molecular Formula: CHNO
IUPAC Name: this compound
This compound features a pyridine ring, which is known for enhancing biological activity through various mechanisms, including receptor binding and enzyme inhibition.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound and its derivatives:
- Gram-positive and Gram-negative Bacteria: Research indicates that derivatives of this compound exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed high efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Fungal Infections: The compound has also demonstrated antifungal activity, making it a candidate for developing treatments against fungal pathogens .
Anticancer Activity
The compound's structural features allow it to interact with various biological targets implicated in cancer progression:
- Mechanism of Action: The anticancer properties are primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth. For example, it has been shown to interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
- Case Studies: In vitro studies have reported that this compound exhibits cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The compound's efficacy was assessed using MTT assays, revealing IC values in the low micromolar range, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Benzyloxy | Enhances lipophilicity | Improves membrane permeability |
| Pyridine Ring | Increases receptor affinity | Essential for biological activity |
| Alkyl Groups | Modulate potency | Varying lengths affect solubility |
Research Findings
Recent research has focused on synthesizing new derivatives of this compound to enhance its biological profile:
- Anticonvulsant Activity: Some derivatives have shown promising results in anticonvulsant models, outperforming traditional medications like phenobarbital .
- Cytotoxicity Studies: In vitro tests indicated that modifications to the benzyloxy group could significantly increase cytotoxicity against specific cancer cell lines, suggesting a pathway for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
